molecular formula C7H3BrClFO3 B13629648 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

Katalognummer: B13629648
Molekulargewicht: 269.45 g/mol
InChI-Schlüssel: WMJVASIDVSGKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is an aromatic compound with the molecular formula C7H3BrClFO3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Eigenschaften

Molekularformel

C7H3BrClFO3

Molekulargewicht

269.45 g/mol

IUPAC-Name

3-bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H3BrClFO3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)

InChI-Schlüssel

WMJVASIDVSGKJL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a hydroxybenzoic acid derivative. For instance, starting with 2-fluoro-6-hydroxybenzoic acid, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with purification techniques such as recrystallization or chromatography, ensures the production of high-purity 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzoic acid
  • 3-Bromo-5-fluoro-2-methoxybenzoic acid
  • 3-Bromo-5-chloro-2-fluorobenzoic acid

Uniqueness

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of its substituents. The combination of bromine, chlorine, and fluorine atoms, along with a hydroxyl group, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.